![molecular formula C22H16O4S B2442468 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate CAS No. 622363-49-9](/img/structure/B2442468.png)
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C22H16O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research into similar compounds has focused on their synthesis and potential chemical reactions. For example, studies have explored the synthesis of various heterocyclic compounds through reactions involving thiophene derivatives. These reactions often aim to create compounds with potential applications in materials science, pharmaceuticals, and agrochemicals due to their unique structural and electronic properties.
Synthesis of Heterocyclic Compounds : The study by Kucherenko et al. (2008) on the condensation of o-cyanomethylbenzoic acids with esters of aminothiophene-carboxylic acids to give isomeric benzoic acids and their esters highlights the synthetic versatility of thiophene derivatives (Kucherenko, Zadorozhny, & Kovtunenko, 2008). This could suggest similar synthetic pathways for the target compound.
Photocatalytic Reactions : Matsumoto, Takase, and Ogura (2008) discussed the novel formation of iodobenzene derivatives from thiophene derivatives via iodine-induced intramolecular cyclization, showcasing the potential for photochemical applications (Matsumoto, Takase, & Ogura, 2008).
Bacterial Metabolism of Environmental Contaminants : Bressler and Fedorak (2000) reviewed bacterial degradation of compounds like fluorene and dibenzofuran, indicating the environmental relevance of these structures in bioremediation processes (Bressler & Fedorak, 2000).
properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4S/c1-13-3-5-15(6-4-13)22(24)25-16-7-8-17-18(11-16)26-19(21(17)23)12-20-14(2)9-10-27-20/h3-12H,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPSQMNEXOPYLF-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.